molecular formula C56H74N10O18S B1672977 (3S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]hexanoyl]amino]acetyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]hexanoyl]amino]-4-oxo-4-sulfooxybutanoyl]amino]-3-phenylpropanoyl]amino]-3-[(2-methylpr CAS No. 113137-57-8

(3S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]hexanoyl]amino]acetyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]hexanoyl]amino]-4-oxo-4-sulfooxybutanoyl]amino]-3-phenylpropanoyl]amino]-3-[(2-methylpr

Cat. No.: B1672977
CAS No.: 113137-57-8
M. Wt: 1207.3 g/mol
InChI Key: MVTSFWYNRALKOI-JBNHEJHRSA-N
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Description

The compound “(3S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]hexanoyl]amino]acetyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]hexanoyl]amino]-4-oxo-4-sulfooxybutanoyl]amino]-3-phenylpropanoyl]amino]-3-[(2-methylpr” is a complex organic molecule. Compounds of this nature often have significant roles in various fields such as medicinal chemistry, biochemistry, and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of such a complex molecule typically involves multiple steps, each requiring specific reagents and conditions. The synthetic route may include:

    Peptide Bond Formation: Using coupling reagents like EDCI or DCC.

    Protection and Deprotection Steps: To protect functional groups during intermediate steps.

    Oxidation and Reduction Reactions: To introduce or modify functional groups.

    Purification: Techniques like chromatography to isolate the desired product.

Industrial Production Methods

Industrial production may involve:

    Large-Scale Synthesis: Using automated peptide synthesizers.

    Optimization of Reaction Conditions: To maximize yield and purity.

    Quality Control: Ensuring the final product meets industry standards.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: Introduction of oxygen atoms or removal of hydrogen atoms.

    Reduction: Addition of hydrogen atoms or removal of oxygen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Like sodium borohydride or lithium aluminum hydride.

    Catalysts: For facilitating specific reactions.

Major Products

The major products depend on the specific reactions and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

    Synthesis of Complex Molecules: Used as intermediates in the synthesis of other complex organic compounds.

    Catalysis: Serving as catalysts or catalyst precursors in various chemical reactions.

Biology

    Enzyme Inhibition: Acting as inhibitors for specific enzymes.

    Protein Interaction Studies: Used in studying interactions between proteins and other biomolecules.

Medicine

    Drug Development: Potential use in developing new pharmaceuticals.

    Therapeutic Agents: Acting as therapeutic agents for specific diseases.

Industry

    Material Science: Used in the development of new materials with specific properties.

    Biotechnology: Applications in biotechnological processes and products.

Mechanism of Action

The mechanism of action involves the interaction of the compound with specific molecular targets, such as enzymes or receptors. This interaction can modulate biological pathways, leading to the desired therapeutic or biochemical effects.

Comparison with Similar Compounds

Similar Compounds

    Peptides: Short chains of amino acids with similar structures.

    Proteins: Larger biomolecules with complex structures and functions.

    Synthetic Polymers: Man-made compounds with similar functional groups.

Properties

CAS No.

113137-57-8

Molecular Formula

C56H74N10O18S

Molecular Weight

1207.3 g/mol

IUPAC Name

(3S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]hexanoyl]amino]acetyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]hexanoyl]amino]-4-oxo-4-sulfooxybutanoyl]amino]-3-phenylpropanoyl]amino]-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxobutanoic acid

InChI

InChI=1S/C56H74N10O18S/c1-6-8-18-39(61-48(72)37(57)25-33-21-23-35(67)24-22-33)49(73)59-31-45(68)60-42(27-34-30-58-38-20-14-13-17-36(34)38)51(75)62-40(19-9-7-2)50(74)64-44(29-47(71)84-85(80,81)82)52(76)63-41(26-32-15-11-10-12-16-32)53(77)66-54(78)43(28-46(69)70)65-55(79)83-56(3,4)5/h10-17,20-24,30,37,39-44,58,67H,6-9,18-19,25-29,31,57H2,1-5H3,(H,59,73)(H,60,68)(H,61,72)(H,62,75)(H,63,76)(H,64,74)(H,65,79)(H,69,70)(H,66,77,78)(H,80,81,82)/t37-,39-,40-,41-,42-,43-,44-/m0/s1

InChI Key

MVTSFWYNRALKOI-JBNHEJHRSA-N

SMILES

CCCCC(C(=O)NCC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CCCC)C(=O)NC(CC(=O)OS(=O)(=O)O)C(=O)NC(CC3=CC=CC=C3)C(=O)NC(=O)C(CC(=O)O)NC(=O)OC(C)(C)C)NC(=O)C(CC4=CC=C(C=C4)O)N

Isomeric SMILES

CCCC[C@@H](C(=O)NCC(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](CCCC)C(=O)N[C@@H](CC(=O)OS(=O)(=O)O)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)NC(=O)[C@H](CC(=O)O)NC(=O)OC(C)(C)C)NC(=O)[C@H](CC4=CC=C(C=C4)O)N

Canonical SMILES

CCCCC(C(=O)NCC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CCCC)C(=O)NC(CC(=O)OS(=O)(=O)O)C(=O)NC(CC3=CC=CC=C3)C(=O)NC(=O)C(CC(=O)O)NC(=O)OC(C)(C)C)NC(=O)C(CC4=CC=C(C=C4)O)N

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

cholecystokinin (26-33), t-Boc-Nle(28,31)-
cholecystokinin (26-33), tert-butyloxycarbonylnorleucine(28,31)-
JMV 236
JMV-236
t-Boc(Nle(28,31))-CCK (26-33)
t-Boc-28,31-Nle-cholecystokinin (26-33)

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]hexanoyl]amino]acetyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]hexanoyl]amino]-4-oxo-4-sulfooxybutanoyl]amino]-3-phenylpropanoyl]amino]-3-[(2-methylpr
Reactant of Route 2
Reactant of Route 2
(3S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]hexanoyl]amino]acetyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]hexanoyl]amino]-4-oxo-4-sulfooxybutanoyl]amino]-3-phenylpropanoyl]amino]-3-[(2-methylpr
Reactant of Route 3
Reactant of Route 3
(3S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]hexanoyl]amino]acetyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]hexanoyl]amino]-4-oxo-4-sulfooxybutanoyl]amino]-3-phenylpropanoyl]amino]-3-[(2-methylpr
Reactant of Route 4
(3S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]hexanoyl]amino]acetyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]hexanoyl]amino]-4-oxo-4-sulfooxybutanoyl]amino]-3-phenylpropanoyl]amino]-3-[(2-methylpr
Reactant of Route 5
Reactant of Route 5
(3S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]hexanoyl]amino]acetyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]hexanoyl]amino]-4-oxo-4-sulfooxybutanoyl]amino]-3-phenylpropanoyl]amino]-3-[(2-methylpr
Reactant of Route 6
Reactant of Route 6
(3S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]hexanoyl]amino]acetyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]hexanoyl]amino]-4-oxo-4-sulfooxybutanoyl]amino]-3-phenylpropanoyl]amino]-3-[(2-methylpr

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